Bis(2-methacryloyl)oxyethyl disulfide
Overview
Description
Mechanism of Action
Target of Action
Dithiodi-2,1-ethanediyl bismethacrylate, also known as Bis(2-methacryloyl)oxyethyl disulfide, is a bifunctional crosslinker . Its primary targets are polymers, specifically those containing thiol groups .
Mode of Action
The compound contains a disulfide bond, which can be cleaved under specific conditions . It also undergoes thiol-disulfide exchange reactions, allowing it to react with thiols in polymers and form covalent crosslinks . This property enables the formation of networks and gels in polymer systems .
Biochemical Pathways
The compound’s interaction with its targets primarily affects the crosslinking pathways in polymer systems . The thiol-disulfide exchange reactions it undergoes lead to the formation of covalent crosslinks, which in turn result in the formation of polymer networks and gels .
Pharmacokinetics
Its properties suggest that it may have good solubility and reactivity, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of polymer networks and gels . These structures can have various applications, including in drug delivery systems, where the compound’s reduction-responsive property allows for control over drug delivery and modulation of the release properties of the molecularly imprinted polymer (MIPs) nanogels .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of thiols in the environment can trigger the compound’s thiol-disulfide exchange reactions . Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-methacryloyl)oxyethyl disulfide is synthesized through the reaction of methacrylic acid with dithiodiethylene glycol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of dithiodi-2,1-ethanediyl bismethacrylate involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methacryloyl)oxyethyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The methacrylate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines and thiols can react with the methacrylate groups under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted methacrylate derivatives.
Scientific Research Applications
Bis(2-methacryloyl)oxyethyl disulfide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Bis(methacrylic acid)dithiobis(ethylene) ester
- Bis[2-(methacryloyloxy)ethyl] persulfide
- Bismethacrylic acid dithiodiethylene ester
- Bismethacrylic acid dithiobisethylene ester
Uniqueness
Bis(2-methacryloyl)oxyethyl disulfide is unique due to its ability to form stable crosslinks in biological environments and its redox-responsive properties. These characteristics make it particularly suitable for applications in drug delivery systems, self-healing materials, and biomedical engineering .
Properties
IUPAC Name |
2-[2-(2-methylprop-2-enoyloxy)ethyldisulfanyl]ethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S2/c1-9(2)11(13)15-5-7-17-18-8-6-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDNFXSLPGLMHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCSSCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958036 | |
Record name | Disulfanediyldi(ethane-2,1-diyl) bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36837-97-5 | |
Record name | 1,1′-(Dithiodi-2,1-ethanediyl) bis(2-methyl-2-propenoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36837-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dithiodi-2,1-ethanediyl bismethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036837975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfanediyldi(ethane-2,1-diyl) bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dithiodi-2,1-ethanediyl bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bis(2-methacryloyl)oxyethyl disulfide unique in polymer chemistry?
A: this compound stands out due to its incorporation of both methacrylate and disulfide functionalities within its structure. The methacrylate groups enable its participation in polymerization reactions, while the disulfide bond introduces a cleavable linkage. [, , ] This dual functionality makes BMAODS a valuable building block for creating polymers with controlled architectures and stimuli-responsive properties.
Q2: How does the disulfide bond in BMAODS influence the properties of the resulting polymers?
A: The disulfide bond in BMAODS acts as a dynamic covalent linkage within the polymer backbone. This bond can be cleaved under reducing conditions, such as in the presence of dithiothreitol (DTT). [] This cleavage leads to a change in the polymer's structure and properties. For example, BMAODS-containing hydrogel coatings exhibit self-healing properties due to the dynamic disulfide exchange reaction. [] Similarly, biodegradable and thermomagnetically responsive soft grippers can be fabricated using BMAODS-based polymers, enabling their disintegration under physiological conditions via disulfide bond reduction. []
Q3: What challenges are associated with utilizing BMAODS in controlled polymerization techniques like RAFT?
A: While BMAODS offers exciting possibilities, its incorporation into polymerization processes like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization presents challenges. A key hurdle is the competition between branching and cyclization reactions involving the pendent double bonds of BMAODS. [] Research shows that a significant proportion of these double bonds participate in cyclization rather than branching, impacting the desired polymer architecture. Factors such as monomer concentration, vinyl/divinyl ratio, and primary chain length significantly influence this balance between branching and cyclization. []
Q4: Can you elaborate on the applications of BMAODS-based polymers in drug delivery?
A: BMAODS-based polymers show promise as drug delivery vehicles due to their biodegradability and stimuli-responsiveness. For instance, reductively responsive gel capsules, synthesized using a water-soluble zwitterionic block copolymer emulsifier incorporating BMAODS, demonstrated controlled drug release in the presence of a reducing agent like DTT. [] These properties make BMAODS-based materials suitable for applications such as targeted drug delivery and controlled release systems.
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